6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one
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Overview
Description
6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a phenyl group and a 4-fluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one typically involves the reaction of 4-fluorophenol with an appropriate chloromethyl derivative to form the 4-fluorophenoxy methyl intermediate. This intermediate is then reacted with a phenyl-substituted morpholine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)benzoic acid
- 4-Fluorophenylacetic acid
- 4-Fluorobenzyl chloride
Uniqueness
Compared to similar compounds, 6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one is unique due to its specific substitution pattern and the presence of both a morpholine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62022-47-3 |
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Molecular Formula |
C17H16FNO3 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-4-phenylmorpholin-2-one |
InChI |
InChI=1S/C17H16FNO3/c18-13-6-8-15(9-7-13)21-12-16-10-19(11-17(20)22-16)14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
InChI Key |
HSSRCJGKQIBEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)CN1C2=CC=CC=C2)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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